molecular formula C15H10Cl2N2S B11766659 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline

Cat. No.: B11766659
M. Wt: 321.2 g/mol
InChI Key: WUBGZYDJPUCHPQ-UHFFFAOYSA-N
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Description

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2,4-dichlorophenyl group in this compound enhances its biological activity, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with aniline in the presence of a base. The reaction proceeds through the formation of a thiourea intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antitumor and anti-inflammatory effects.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Its ability to interact with multiple molecular targets and pathways distinguishes it from other thiazole derivatives .

Properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C15H10Cl2N2S/c16-10-4-5-12(13(17)7-10)14-8-20-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2

InChI Key

WUBGZYDJPUCHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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